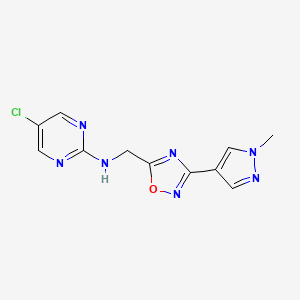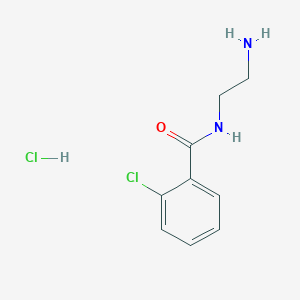
1-(2-Bromo-2-carbamoylethyl)-4-(dimethylamino)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-2-carbamoylethyl)-4-(dimethylamino)pyridin-1-ium bromide, also known as BCECF-AM, is a fluorescent dye that is widely used in scientific research. BCECF-AM is a cell-permeable, non-fluorescent compound that is converted into a fluorescent molecule upon hydrolysis by intracellular esterases. BCECF-AM has been used to measure intracellular pH in a variety of cell types, and is also used as an indicator of intracellular calcium concentration.
Mécanisme D'action
1-(2-Bromo-2-carbamoylethyl)-4-(dimethylamino)pyridin-1-ium bromide is a fluorescent dye that is cell-permeable and non-fluorescent. Once inside the cell, this compound is hydrolyzed by intracellular esterases, resulting in the formation of BCECF, a fluorescent molecule. The fluorescence intensity of BCECF is pH- and calcium-dependent, allowing researchers to measure changes in intracellular pH and calcium concentration over time.
Biochemical and Physiological Effects:
This compound itself does not have any biochemical or physiological effects. However, the hydrolysis of this compound by intracellular esterases results in the formation of BCECF, which can affect intracellular pH and calcium concentration. Changes in intracellular pH and calcium concentration can have a variety of effects on cellular function and physiology.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Bromo-2-carbamoylethyl)-4-(dimethylamino)pyridin-1-ium bromide is a widely used fluorescent dye that has several advantages for lab experiments. These include:
1. High sensitivity: this compound is a highly sensitive pH and calcium indicator, allowing researchers to detect even small changes in intracellular pH and calcium concentration.
2. Versatility: this compound can be used to measure intracellular pH and calcium concentration in a variety of cell types.
3. Non-toxic: this compound is non-toxic to cells at low concentrations, allowing researchers to use it in live-cell imaging experiments.
However, there are also some limitations to using this compound in lab experiments. These include:
1. Photobleaching: this compound is prone to photobleaching, which can limit the duration of experiments.
2. pH sensitivity: this compound is highly sensitive to pH changes, which can make it difficult to interpret results in certain experimental conditions.
3. Calcium sensitivity: this compound is also highly sensitive to calcium concentration, which can make it difficult to distinguish changes in pH from changes in calcium concentration.
Orientations Futures
There are several future directions for research involving 1-(2-Bromo-2-carbamoylethyl)-4-(dimethylamino)pyridin-1-ium bromide. These include:
1. Development of new fluorescent dyes: Researchers are actively working to develop new fluorescent dyes with improved properties, such as increased sensitivity and decreased photobleaching.
2. Use in new experimental systems: this compound has primarily been used in cultured cells, but it could also be used in other experimental systems, such as animal models.
3. Combination with other techniques: this compound could be combined with other techniques, such as electrophysiology or optogenetics, to provide a more complete picture of cellular function.
Méthodes De Synthèse
The synthesis of 1-(2-Bromo-2-carbamoylethyl)-4-(dimethylamino)pyridin-1-ium bromide is a multi-step process that involves the reaction of 2,7-dichlorofluorescein with N,N-dimethylaminoethyl chloride, followed by the reaction of the resulting compound with 2-bromo-2-carbamoylethyl bromide. The final product is obtained by treating the intermediate compound with N,N-dimethylformamide.
Applications De Recherche Scientifique
1-(2-Bromo-2-carbamoylethyl)-4-(dimethylamino)pyridin-1-ium bromide has been used in a variety of scientific research applications, including:
1. Measurement of intracellular pH: this compound is commonly used as a pH indicator in cells. The fluorescent intensity of this compound is pH-dependent, allowing researchers to measure changes in intracellular pH over time.
2. Measurement of intracellular calcium concentration: this compound has also been used to measure intracellular calcium concentration in cells. The fluorescent intensity of this compound is calcium-dependent, allowing researchers to measure changes in intracellular calcium concentration over time.
Propriétés
IUPAC Name |
2-bromo-3-[4-(dimethylamino)pyridin-1-ium-1-yl]propanamide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O.BrH/c1-13(2)8-3-5-14(6-4-8)7-9(11)10(12)15;/h3-6,9H,7H2,1-2H3,(H-,12,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLPOGJFQSEFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC(C(=O)N)Br.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1-Cyanocyclopentyl)carbamoyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate](/img/structure/B2432522.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2432523.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2432525.png)
![tert-Butyl (+/-)-[trans-2-(4-nitrophenyl)cyclopropyl]carbamate](/img/structure/B2432526.png)





